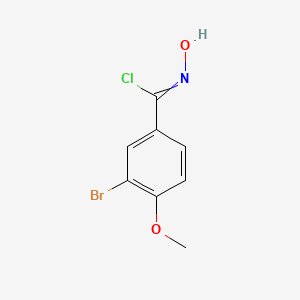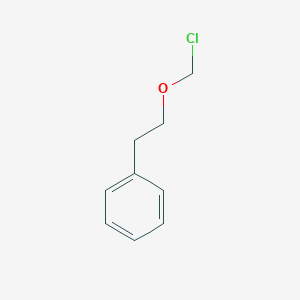
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol is a chemical compound belonging to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common method involves the Prins cyclization reaction, where isoprenol and isovaleraldehyde are used as starting materials. The reaction is typically catalyzed by acid catalysts such as iron-modified silica . The reaction conditions include the use of iron nitrate or iron chloride as catalysts, with the reaction being carried out under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Prins cyclization reactions using optimized catalysts and reaction conditions to achieve high yields and selectivity. The use of solid acid catalysts, such as sulfonic acid-bearing ion exchangers, is common in industrial processes due to their reusability and ease of separation from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: Similar in structure but with different substituents.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another tetrahydropyran derivative with distinct functional groups.
Uniqueness
2-Ethyl-2-isopropyltetrahydro-2H-pyran-4-ol is unique due to its specific substituents (ethyl and isopropyl groups) on the tetrahydropyran ring. These substituents confer distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propiedades
Fórmula molecular |
C10H20O2 |
|---|---|
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-ethyl-2-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C10H20O2/c1-4-10(8(2)3)7-9(11)5-6-12-10/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
DTBFSVZZTAQAHA-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CCO1)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)



![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)







